Butyl(methylidyne)azanium
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Overview
Description
Butyl(methylidyne)azanium is an organic compound with the chemical formula C₄H₁₃N . It belongs to the class of azanes, which are acyclic, saturated hydronitrogens consisting solely of hydrogen and nitrogen atoms, with all bonds being single bonds . The compound’s systematic name is butyl(tripropyl)azanium .
Preparation Methods
Synthetic Routes::
Alkylation of Ammonia: Butyl(methylidyne)azanium can be synthesized by reacting butyl halides (such as butyl bromide or butyl iodide) with ammonia (NH₃). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Quaternization of Butylamine: Another method involves quaternization of butylamine (C₄H₁₁N) using an alkylating agent like methyl iodide or propyl bromide. This process yields butyl(tripropyl)azanium.
Industrial Production:: Industrial-scale production methods typically involve the alkylation of ammonia using butyl halides under controlled conditions.
Chemical Reactions Analysis
Butyl(methylidyne)azanium undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium center.
Oxidation and Reduction: While the compound itself is relatively inert, it can serve as a precursor for other functionalized quaternary ammonium salts.
Common Reagents and Conditions: Alkyl halides, ammonia, and strong bases are commonly used reagents. Reaction conditions vary based on the specific synthetic route.
Scientific Research Applications
Butyl(tripropyl)azanium finds applications in:
Phase Transfer Catalysis: It acts as a phase transfer catalyst, facilitating reactions between immiscible phases (e.g., aqueous and organic).
Ion Exchange Resins: The compound is used in ion exchange resins for purification and separation processes.
Biological Studies: Researchers study its interactions with biological membranes and transport processes.
Mechanism of Action
The compound’s mechanism of action primarily involves its quaternary ammonium center. It can influence membrane permeability, ion transport, and phase behavior. Specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Butyl(methylidyne)azanium shares similarities with other quaternary ammonium salts, such as tetraalkylammonium compounds. its unique structure lies in the combination of a butyl group and a methylidyne nitrogen center.
Properties
Molecular Formula |
C5H10N+ |
---|---|
Molecular Weight |
84.14 g/mol |
IUPAC Name |
butyl(methylidyne)azanium |
InChI |
InChI=1S/C5H10N/c1-3-4-5-6-2/h2H,3-5H2,1H3/q+1 |
InChI Key |
LGFPDDKHVBSPBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]#C |
Origin of Product |
United States |
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